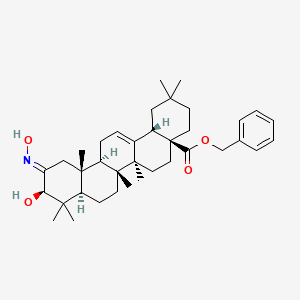
(3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the oleanane triterpenoids family, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester typically involves multiple steps, starting from oleanolic acid. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the 3-beta position.
Oximation: Conversion of the ketone group to an oxime at the 2-position.
Esterification: Formation of the phenylmethyl ester at the 28-carboxylic acid position.
Each of these steps requires specific reagents and conditions. For example, hydroxylation might be achieved using hydrogen peroxide in the presence of a catalyst, while oximation could involve hydroxylamine hydrochloride in an alkaline medium. Esterification typically requires an acid catalyst such as sulfuric acid and an alcohol (in this case, benzyl alcohol).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-beta position can be oxidized to a ketone.
Reduction: The oxime group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products
Oxidation: Formation of a ketone at the 3-beta position.
Reduction: Conversion of the oxime to an amine.
Substitution: Replacement of the ester group with a new functional group, depending on the nucleophile used.
Scientific Research Applications
(3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential, particularly in anti-inflammatory and anticancer research.
Mechanism of Action
The mechanism of action of (3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: The parent compound from which (3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester is derived.
Ursolic Acid: Another oleanane triterpenoid with similar biological activities.
Betulinic Acid: A related triterpenoid with notable anticancer properties.
Uniqueness
This compound is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C37H53NO4 |
|---|---|
Molecular Weight |
575.8 g/mol |
IUPAC Name |
benzyl (4aS,6aR,6aS,6bR,8aR,10R,11E,12aR,14bS)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C37H53NO4/c1-32(2)17-19-37(31(40)42-23-24-11-9-8-10-12-24)20-18-35(6)25(26(37)21-32)13-14-29-34(5)22-27(38-41)30(39)33(3,4)28(34)15-16-36(29,35)7/h8-13,26,28-30,39,41H,14-23H2,1-7H3/b38-27+/t26-,28-,29+,30-,34-,35+,36+,37-/m0/s1 |
InChI Key |
YMZNNSBJOHBZBG-GNMLJUMOSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCC6=CC=CC=C6)C)(C/C(=N\O)/[C@@H](C3(C)C)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=NO)C(C5(C)C)O)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


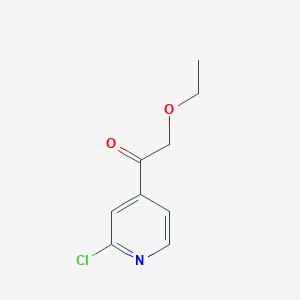
![1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine](/img/structure/B12612242.png)
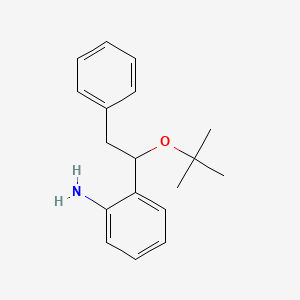
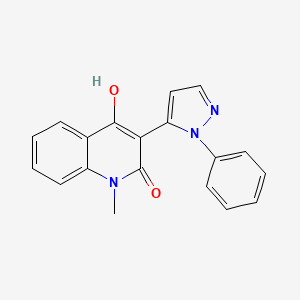
![5-Chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12612268.png)
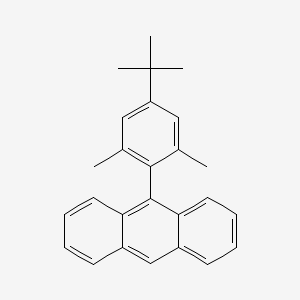
![N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12612277.png)
![6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612281.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
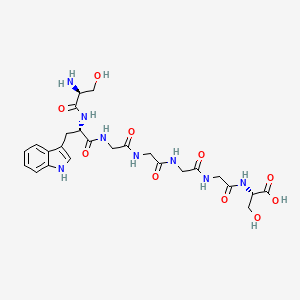
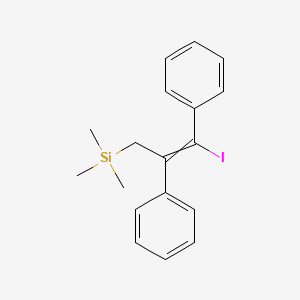
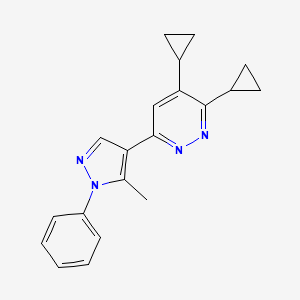
![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)

